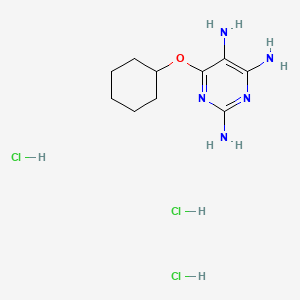
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride is a chemical compound with the molecular formula C10H20Cl3N5O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyrimidine core substituted with a cyclohexyloxy group and three amino groups, making it a versatile molecule for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as cyanoacetamide and formamidine acetate, under controlled conditions.
Substitution with Cyclohexyloxy Group: The cyclohexyloxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the pyrimidine core.
Introduction of Amino Groups: The amino groups are added through amination reactions, often using ammonia or amine derivatives under specific conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Halides, amines; reactions are performed under mild to moderate conditions, often in the presence of catalysts or base.
Major Products
科学的研究の応用
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell proliferation or signaling.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, influencing cellular processes and physiological outcomes .
類似化合物との比較
Similar Compounds
6-(Cyclohexyloxy)pyrimidine-2,4-diamine: Lacks one amino group compared to the triamine derivative.
6-(Cyclohexyloxy)pyrimidine-4,5-diamine: Lacks one amino group at a different position.
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine: The base compound without the trihydrochloride salt.
Uniqueness
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride is unique due to its specific substitution pattern and the presence of three amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
特性
IUPAC Name |
6-cyclohexyloxypyrimidine-2,4,5-triamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.3ClH/c11-7-8(12)14-10(13)15-9(7)16-6-4-2-1-3-5-6;;;/h6H,1-5,11H2,(H4,12,13,14,15);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGWHCAAROLUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC(=NC(=C2N)N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl3N5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B8212410.png)
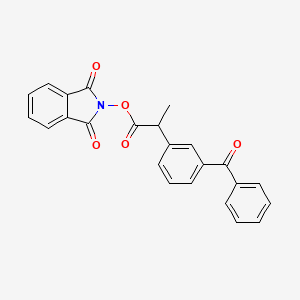
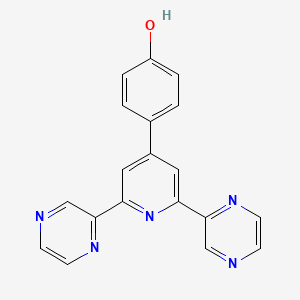
![13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9'-fluorene]](/img/structure/B8212445.png)
![6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine](/img/structure/B8212448.png)
![1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one](/img/structure/B8212461.png)
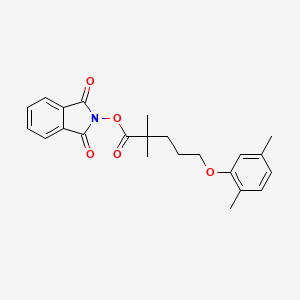
![2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate](/img/structure/B8212485.png)
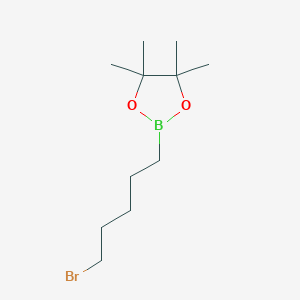
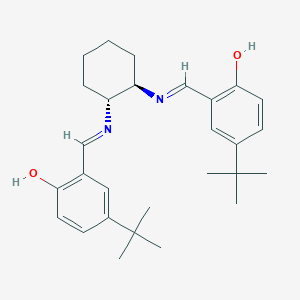
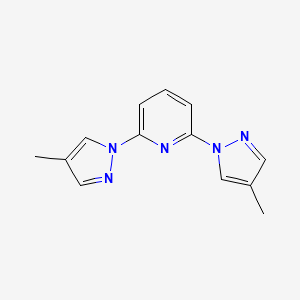
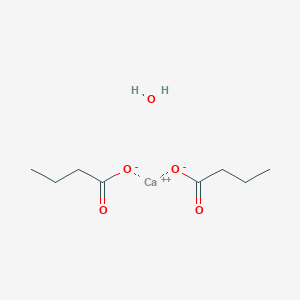
![2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8212511.png)
![9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B8212512.png)
